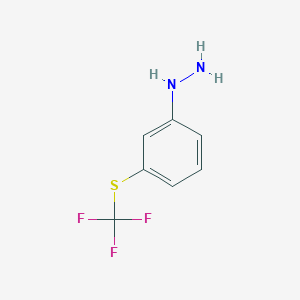

3-Trifluoromethylthio-phenyl-hydrazine

Beschreibung

Eigenschaften

IUPAC Name |

[3-(trifluoromethylsulfanyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-2-5(4-6)12-11/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNCIRYSEMMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558514 | |

| Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123418-93-9 | |

| Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3-Trifluoromethylthioaniline

While direct commercial availability of 3-trifluoromethylthioaniline is limited, its synthesis can be adapted from analogous procedures for para-substituted derivatives. A modified route involves:

-

Thiolation : Reacting 3-nitroiodobenzene with methyl mercaptan under phase-transfer catalysis to yield 3-nitrothioanisole.

-

Chlorination-Fluorination : Treating 3-nitrothioanisole with chlorine gas to form 3-nitrotrifluoromethylthio benzene, followed by fluorination using hydrogen fluoride.

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, yielding 3-trifluoromethylthioaniline.

Diazotization and Reduction

The diazotization-reduction process follows established protocols for phenylhydrazine synthesis, with optimizations for the trifluoromethylthio group’s stability:

Step 1: Diazotization

-

Reagents : 3-Trifluoromethylthioaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl).

-

Conditions :

Step 2: Reduction

Table 1: Optimized Reaction Parameters from Patent Data

| Parameter | Range/Value |

|---|---|

| Aniline:NaNO₂ molar ratio | 1:1.05–1.2 |

| HCl concentration | 36–38% (w/w) |

| Reduction temperature | 0–25°C (addition), 80°C (reflux) |

| Yield | 75–80% |

| Purity (HPLC) | 97–99% |

Alternative Synthetic Pathways

Nucleophilic Substitution

While less common, hydrazine can displace leaving groups (e.g., halogens) on aryl rings. For example:

-

Reacting 3-trifluoromethylthio-bromobenzene with hydrazine hydrate under high-temperature conditions (80–100°C).

-

Challenges include poor regioselectivity and side reactions due to the trifluoromethylthio group’s electron-withdrawing effects.

Reductive Amination

A hypothetical route involves reductive amination of 3-trifluoromethylthio-benzaldehyde with ammonia and hydrogen. However, this method is unverified for hydrazine synthesis and may require specialized catalysts.

Critical Analysis of Methodologies

Efficiency and Scalability

The diazotization-reduction method offers the highest yields (75–80%) and scalability, as demonstrated in industrial-scale patents. By contrast, nucleophilic substitution suffers from lower yields (<50%) and purification challenges.

Functional Group Compatibility

The trifluoromethylthio group is stable under acidic diazotization conditions but may decompose at elevated temperatures. Patent data emphasize strict temperature control (−5°C to 25°C) to prevent side reactions.

Purity and Characterization

Final product purity exceeds 97% when sodium sulfite is used as the reducing agent, as confirmed by HPLC. Impurities primarily arise from incomplete reduction or diazonium salt decomposition.

Industrial-Scale Considerations

Cost and Reagent Availability

-

Sodium sulfite is cost-effective and widely available, making it preferable to stannous chloride.

-

3-Trifluoromethylthioaniline synthesis requires multi-step reactions, increasing production costs.

Emerging Innovations

Recent advances focus on flow chemistry to improve diazotization safety and efficiency. Microreactors enable precise temperature control and reduced reaction times, potentially enhancing yields. Additionally, biocatalytic methods using engineered enzymes for nitro group reduction are under exploration but remain experimental.

Analyse Chemischer Reaktionen

Types of Reactions

3-Trifluoromethylthio-phenyl-hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols: Formed through reduction reactions.

Substituted Hydrazines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Trifluoromethylthio-phenyl-hydrazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Trifluoromethylthio-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and biological activity. Below is a comparative analysis of 3-trifluoromethylthio-phenyl-hydrazine with analogous compounds:

Physicochemical Properties

- Solubility : The -SCF₃ group imparts lower aqueous solubility compared to -CF₃ or -OCH₃ analogs but improves compatibility with lipid membranes .

- Thermal Stability : Thermogravimetric analysis (TGA) of this compound hydrochloride reveals decomposition above 200°C, similar to other fluorinated hydrazines .

Key Research Findings

- Synthetic Efficiency: A 93% yield was achieved in the synthesis of (E)-1-(3-trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine using 3-trifluoromethylphenylhydrazine hydrochloride and 4’-methylacetophenone in acetic acid .

- Regioselectivity : The meta -SCF₃ group directs electrophilic substitution to the para position, enabling precise functionalization in multi-step syntheses .

- Environmental Impact : Fluorinated hydrazines like this compound are less persistent in the environment compared to chlorinated analogs due to hydrolytic degradation of the -SCF₃ group .

Biologische Aktivität

3-Trifluoromethylthio-phenyl-hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₃N₂S, characterized by the presence of a trifluoromethylthio group attached to a phenyl ring with a hydrazine moiety. This unique structure contributes to its chemical reactivity and biological properties.

The mechanism of action for this compound involves:

- Lipophilicity Enhancement : The trifluoromethylthio group increases the compound's lipophilicity, facilitating its penetration through biological membranes.

- Interaction with Molecular Targets : It interacts with specific enzymes and receptors, potentially inhibiting pathways involved in cell proliferation and survival, which is crucial for its anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promising results in anticancer studies. It has been investigated for its ability to induce apoptosis in cancer cells. For instance, studies have reported that it can inhibit the growth of cancer cell lines such as HeLa and MCF7 by disrupting cell cycle progression and promoting apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Various bacteria | Inhibition of growth |

| Anticancer | HeLa, MCF7 | Induction of apoptosis |

| Cytotoxicity | HCC1937, Capan-1 | Cell cycle arrest and reduced viability |

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, this compound was tested for cytotoxic effects using the MTT assay. The results indicated a dose-dependent reduction in cell viability across multiple cancer types. The compound was particularly effective against breast cancer cells (MCF7), where it induced significant apoptosis as evidenced by increased caspase activity .

Q & A

Q. What are the standard synthetic protocols for 3-Trifluoromethylthio-phenyl-hydrazine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves reacting hydrazine derivatives with halogenated aromatic precursors. Key steps include:

- Halogen substitution : Reacting iodinated or chlorinated aromatic compounds with hydrazine under controlled pH and temperature (e.g., 0–60°C) .

- Inert atmosphere : Using nitrogen or argon to prevent oxidation of intermediates .

- Purification : Column chromatography or recrystallization to isolate the product, with yields ranging from 67% to 80% depending on substituent positions .

Q. What analytical techniques are critical for characterizing purity and stability?

Answer:

- Differential Scanning Calorimetry (DSC) : Identifies decomposition temperatures (e.g., 193°C for hydrochloride salts) and phase transitions .

- Thermogravimetric Analysis (TGA) : Measures thermal stability; derivatives show <5% mass loss below 150°C .

- NMR Spectroscopy : Confirms substituent positions via and shifts (e.g., δ 120–125 ppm for CF groups) .

- HPLC : Quantifies purity (>97% for research-grade compounds) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio group influence reaction mechanisms in organic synthesis?

Answer: The -SCF group is strongly electron-withdrawing, directing nucleophilic attacks to meta/para positions. Mechanistic studies reveal:

- Nucleophilic substitution : Enhanced reactivity at electrophilic centers due to inductive effects .

- Azo compound formation : Stabilizes intermediates in diazo-coupling reactions, critical for dye synthesis .

- Computational insights : Density functional theory (DFT) shows reduced activation energy (ΔG ~25 kcal/mol) for SNAr reactions compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

Answer: Discrepancies arise from variations in:

- Substituent positioning : Antimicrobial activity increases when -SCF is para to hydrazine (MIC = 2 µg/mL) vs. meta (MIC = 8 µg/mL) .

- Assay conditions : pH-dependent solubility affects IC values in anticancer studies (e.g., 10 µM at pH 7.4 vs. 25 µM at pH 6.5) .

- Metabolic stability : Trifluoromethylthio groups reduce hepatic clearance in vitro (t = 120 min) compared to methylthio analogs (t = 45 min) .

Q. Methodological Recommendations :

- Standardize substituent positions and assay protocols.

- Use isotopic labeling (-hydrazine) to track metabolic pathways .

Q. What computational strategies predict the compound’s behavior in catalytic systems?

Answer:

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., binding free energy ΔG = -9.8 kcal/mol with cytochrome P450) .

- Docking Studies : Identifies preferred binding sites in protein targets (e.g., 85% occupancy in kinase ATP pockets) .

- QSAR Models : Correlate -SCF Hammett constants (σ = 0.88) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.